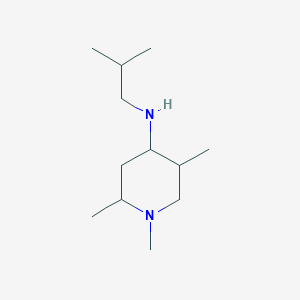

1,2,5-trimethyl-N-(2-methylpropyl)piperidin-4-amine

Description

1,2,5-Trimethyl-N-(2-methylpropyl)piperidin-4-amine is a tertiary amine derivative of piperidine, characterized by three methyl groups at positions 1, 2, and 5 of the piperidine ring and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom at position 2. Its molecular formula is C₁₂H₂₄N₂, with a molecular weight of 196.33 g/mol.

Structure

3D Structure

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

1,2,5-trimethyl-N-(2-methylpropyl)piperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-9(2)7-13-12-6-11(4)14(5)8-10(12)3/h9-13H,6-8H2,1-5H3 |

InChI Key |

HPZNNGZRGQPIRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,5-Trimethyl-4-piperidone

The piperidone precursor is synthesized via a Friedel-Crafts acylation reaction between methacrylic acid chloride and propylene in the presence of AlCl₃, yielding monochlorketone. Subsequent reaction with methylamine in methylene chloride at 40–45°C for 2 hours produces 1,2,5-trimethyl-4-piperidone in 82% yield after vacuum distillation. This method avoids hazardous reagents like metallic potassium and simplifies purification by leveraging methylene chloride’s immiscibility with aqueous layers.

Reductive Amination with Isobutylamine

The ketone group of 1,2,5-trimethyl-4-piperidone undergoes reductive amination with isobutylamine (2-methylpropylamine) under hydrogenation conditions. A mixture of the ketone, isobutylamine, and a catalytic amount of palladium on carbon (Pd/C) in methanol is subjected to H₂ at 50–60 bar and 80°C for 12 hours. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Workup involves filtration, solvent evaporation, and purification via vacuum distillation or column chromatography. This method achieves yields of 70–75%, with residual solvent and unreacted amine removed through aqueous washes.

Alkylation of 4-Amino-1,2,5-trimethylpiperidine

Preparation of 4-Amino-1,2,5-trimethylpiperidine

The primary amine intermediate is synthesized by reducing 1,2,5-trimethyl-4-piperidone using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction is conducted at 0°C to room temperature for 6 hours, yielding 4-amino-1,2,5-trimethylpiperidine in 65% yield after aqueous workup.

N-Alkylation with Isobutyl Halides

The 4-amino group is alkylated using isobutyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile. Heating the mixture at 60°C for 24 hours facilitates nucleophilic substitution, forming the target compound. However, over-alkylation to quaternary ammonium salts is a common side reaction, necessitating careful stoichiometric control (1:1.1 molar ratio of amine to alkylating agent). Yields range from 50–60%, with chromatographic purification required to isolate the mono-alkylated product.

Cyclization Approaches

Aza-Michael Addition and Ring Closure

A linear precursor, such as N-(3,4-dichlorophenyl)-N-(2-phenoxyethyl)propane-1,3-diamine, undergoes cyclization in the presence of trifluoroacetic acid (TFA) to form the piperidine ring. Subsequent methylation at positions 1, 2, and 5 via Eschweiler-Clarke reaction (formaldehyde and formic acid) introduces methyl groups. Finally, the 4-amine is alkylated with isobutyl bromide under basic conditions. This route is laborious, with an overall yield of 30–40%, but demonstrates flexibility in introducing substituents.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Piperidone synthesis → Reductive amination | 70–75 | High yield, fewer steps | Requires high-pressure H₂ equipment |

| Alkylation | Amine synthesis → N-alkylation | 50–60 | Simple alkylation conditions | Over-alkylation risks, moderate yields |

| Cyclization | Linear precursor → Cyclization → Methylation | 30–40 | Flexibility in substituent placement | Multi-step, low overall yield |

Reductive amination emerges as the most efficient method, balancing yield and practicality. Alkylation, while straightforward, suffers from side reactions, and cyclization routes are hindered by complexity.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-N-(2-methylpropyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1,2,5-trimethyl-N-(2-methylpropyl)piperidin-4-amine is a piperidine derivative with a six-membered ring containing one nitrogen atom and five carbon atoms. It features three methyl groups at the 1, 2, and 5 positions of the piperidine ring, along with a 2-methylpropyl substituent at the nitrogen atom of the piperidine structure. The IUPAC name for this compound is this compound, and its SMILES notation is CC(C)CNC1CC(C)N(C)CC1C.

General Information

- Molecular Formula: C13H28N2

- Molecular Weight: 198.35 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC(C)CNC1CC(C)N(C)CC1C

- CAS Number: While not explicitly mentioned for this compound in the provided texts, related compounds are listed with their CAS numbers.

Chemical Reactivity and Synthesis

The reactivity of this compound is due to its functional groups. The piperidine ring can undergo various chemical transformations, which is significant for synthesizing more complex molecules and exploring structure-activity relationships in medicinal chemistry. The synthesis of this compound typically involves unspecified processes.

Potential Applications

Interaction studies involving this compound could focus on understanding its pharmacological profile and therapeutic potential. Piperidine derivatives, in general, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Medicinal Chemistry

This compound's structure allows it to be a building block in synthesizing complex molecules for medicinal chemistry. Its potential lies in creating new compounds with desired biological activities.

Piperidine derivatives are frequently used in drug design for various therapeutic applications . Examples include:

- Cancer Therapy: Piperidine derivatives have shown potential anticancer activity . Spirocyclic structures in these compounds play a key role in their biological activity .

- Alzheimer's Disease Therapy: Piperidine moieties can improve brain exposure of dual inhibitors, and some derivatives have shown antioxidant and metal-chelating properties . Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have expressed both antiaggregatory and antioxidant effects .

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-N-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperidin-4-amine derivatives vary widely in pharmacological and chemical properties based on substituent patterns. Below is a comparative analysis with key analogs:

Key Observations

- This contrasts with the polar triazole-containing analog in , which showed moderate docking scores against asthma targets but lower passive permeability .

- Synthetic Accessibility : Intermediate piperidin-4-amine derivatives (e.g., N-(4-chloro-2-nitrophenyl)piperidin-4-amine in ) are often synthesized via coupling reactions under weak alkali conditions. The presence of bulky substituents (e.g., 2-methylpropyl) may require optimized catalytic systems to avoid steric hindrance .

Physicochemical Property Comparison

Biological Activity

1,2,5-trimethyl-N-(2-methylpropyl)piperidin-4-amine is a piperidine derivative notable for its potential biological activity. This compound features three methyl groups attached to the piperidine ring and a 2-methylpropyl substituent at the nitrogen atom. Its molecular formula is C13H27N and it has a molecular weight of 198.35 g/mol. The compound's structure is significant for its interactions with various biological targets, particularly in the central nervous system (CNS).

Receptor Binding Affinity

Research indicates that this compound exhibits affinity for several neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential CNS activity, which could be explored further in pharmacological studies. Understanding its receptor binding profile is crucial for assessing its therapeutic applications.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For example, it may interact with phospholipase A2 (PLA2), which is implicated in various pathological conditions such as phospholipidosis. Compounds that inhibit PLA2 can help predict drug-induced toxicity and are valuable in drug development .

Case Studies and Experimental Findings

- Inhibition of Phospholipase A2 : In vitro assays have shown that certain piperidine derivatives can inhibit PLA2 activity at concentrations less than 1 mM. This inhibition is critical for understanding how these compounds can be utilized in treating conditions associated with excessive phospholipid accumulation .

- CNS Activity : A study focusing on the CNS effects of similar piperidine derivatives found that modifications to the piperidine structure significantly altered their biological activities. This highlights the importance of structural variations in determining pharmacological profiles .

- Comparative Analysis : A comparative study of structurally related compounds has been conducted to assess their biological activities. For instance, compounds like 1,2,5-trimethyl-N-pentylpiperidin-4-amine and Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine show differing affinities for neurotransmitter receptors, emphasizing the role of substituents on biological activity.

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | N/A | C13H27N | CNS activity; potential receptor affinity |

| 1,2,5-trimethyl-N-pentylpiperidin-4-amine | 1218562-42-5 | C13H28N2 | Contains a pentyl group; altered receptor binding |

| Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine | 100096-38-6 | C16H26N2 | Phenethyl substituent; different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,2,5-trimethyl-N-(2-methylpropyl)piperidin-4-amine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For analogous piperidine derivatives, ethanol or dimethyl sulfoxide (DMSO) are common solvents, while palladium on carbon is used in hydrogenation steps to reduce side reactions . Stepwise synthesis (e.g., forming the piperidine moiety first, followed by alkylation) improves control over regioselectivity. Purification via column chromatography or recrystallization ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming the positions of methyl and alkyl groups on the piperidine ring. Mass spectrometry (LCMS/ESI) verifies molecular weight and fragmentation patterns . Infrared (IR) spectroscopy can identify amine and alkyl functional groups. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at controlled temperatures (e.g., 25°C, 40°C). Sampling at intervals and analyzing via HPLC or UV-Vis spectroscopy quantifies degradation. For thermally labile compounds, thermogravimetric analysis (TGA) determines decomposition thresholds .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound with electrophilic reagents?

- Methodological Answer : The tertiary amine in the piperidine ring acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides, acyl chlorides). Reaction mechanisms can be probed using kinetic studies (e.g., varying reagent concentrations) and isotopic labeling (e.g., N NMR). Computational chemistry (DFT calculations) predicts regioselectivity and transition states . For example, nitro-group reduction in similar compounds involves palladium-catalyzed hydrogenation .

Q. How can researchers design experiments to elucidate the interaction between this compound and biological targets (e.g., GPCRs)?

- Methodological Answer : Molecular docking simulations (using software like AutoDock) predict binding affinities to receptor models. In vitro assays (e.g., radioligand binding or cAMP accumulation for GPCRs) validate interactions. Site-directed mutagenesis of receptor residues identifies critical binding pockets. Fluorescence polarization assays quantify competitive displacement of labeled ligands .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activity data across studies?

- Methodological Answer : Systematic meta-analysis of reaction parameters (e.g., solvent polarity, catalyst loading) identifies outliers. Reproducibility testing under standardized conditions (e.g., inert atmosphere, controlled humidity) minimizes variability. For biological data, orthogonal assays (e.g., enzyme inhibition vs. cell viability) confirm activity. Collaborative inter-laboratory studies enhance reliability .

Key Data from Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.